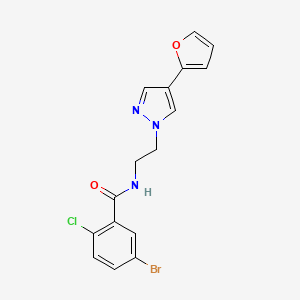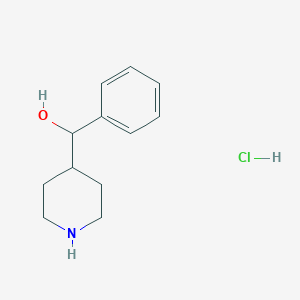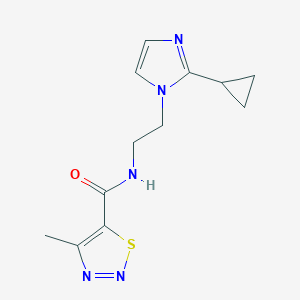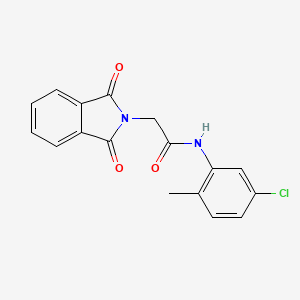![molecular formula C7H14N2 B2995092 5-Methyl-5-azaspiro[2.4]heptan-7-amine CAS No. 1368128-52-2](/img/structure/B2995092.png)
5-Methyl-5-azaspiro[2.4]heptan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-azaspiro[2.4]heptan-7-amine is a chemical compound that has been used as a core scaffold in the design of selective inhibitors . It has been combined with other compounds such as 7-deazapurine (from tofacitinib) to create new compounds with specific inhibitory properties .
Synthesis Analysis
The synthesis of compounds involving this compound has been reported in various studies . For instance, one study identified a compound as a JAK1 selective inhibitor using this compound as a core scaffold . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Molecular Structure Analysis
The molecular structure of this compound is based on a core scaffold of N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . This core scaffold has been used to design and synthesize new compounds with specific properties .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a core scaffold in the synthesis of new compounds . For example, it has been combined with 7-deazapurine from tofacitinib to create a compound that acts as a JAK1 selective inhibitor .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific form and the compounds it is combined with. For instance, one form of the compound has a predicted boiling point of 175.9±8.0 °C and a predicted density of 1.05±0.1 g/cm3 .Applications De Recherche Scientifique
JAK1 Selective Inhibition
5-Methyl-5-azaspiro[2.4]heptan-7-amine, identified within a core scaffold, has been evaluated for its potential as a JAK1 selective inhibitor. A compound based on this scaffold exhibited significant selective inhibition against JAK1 with a promising selectivity index over JAK2, demonstrating its potential in the treatment of conditions related to aberrant JAK-STAT signaling. The optimization of this compound involved in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests, alongside in vivo studies in mouse and rat models for inflammatory conditions, showcasing its therapeutic potential (Chough et al., 2018).
Antibacterial Activity Against Respiratory Pathogens
Another application involves the design and synthesis of derivatives containing this compound for potent antibacterial activity against various respiratory pathogens. These compounds displayed significant in vitro and in vivo efficacy against a range of gram-positive, gram-negative, and atypical bacterial strains, including multidrug-resistant and quinolone-resistant strains. Their development for respiratory tract infections highlights the versatility of the azaspiroheptane scaffold in addressing critical therapeutic needs (Odagiri et al., 2013).
Diversity-Oriented Synthesis of Azaspirocycles
The diversity-oriented synthesis approach utilizing this compound and related scaffolds enables the rapid generation of functionalized heterocycles. These compounds, including various azaspirocycles, serve as important scaffolds in drug discovery, offering a wide range of biological activities and potential therapeutic applications. This strategy underscores the importance of azaspiro compounds in the development of novel chemotherapeutic agents (Wipf et al., 2004).
Pharmacokinetic Modification and Drug Discovery
In medicinal chemistry, the incorporation of azaspiro[3.3]heptanes, related to this compound, into drug molecules has been studied for its effects on pharmacokinetic properties. This modification generally leads to a decrease in lipophilicity, potentially enhancing the drug's pharmacokinetic profile without significantly altering its pharmacodynamic properties. Such adjustments can improve the therapeutic index and bioavailability of drug candidates, illustrating the practical applications of azaspiroheptanes in optimizing drug design (Degorce et al., 2019).
Mécanisme D'action
Orientations Futures
The future directions for research involving 5-Methyl-5-azaspiro[2.4]heptan-7-amine are likely to involve further exploration of its potential uses in the design and synthesis of new compounds with specific properties . This could include the development of new selective inhibitors or other types of compounds with potential applications in various fields.
Propriétés
IUPAC Name |
5-methyl-5-azaspiro[2.4]heptan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6(8)7(5-9)2-3-7/h6H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQWGSIKZRCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368128-52-2 |
Source


|
| Record name | 5-methyl-5-azaspiro[2.4]heptan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2995013.png)

![4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2995018.png)
![N-(1,3-benzothiazol-2-yl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2995019.png)

![1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2995022.png)
![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)



![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)
